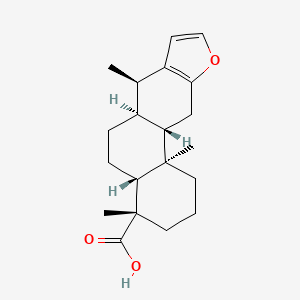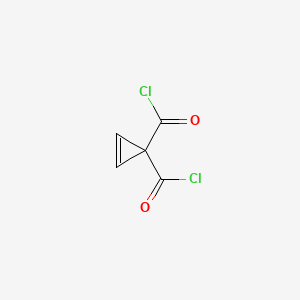
Terbium(III)-carbonat-Hydrat
Übersicht
Beschreibung
Terbium(III) carbonate hydrate is a chemical compound with the formula Tb₂(CO₃)₃·xH₂O. It is a white powder that is insoluble in water and is primarily used as a biochemical reagent. Terbium is a rare earth element, and its compounds are known for their unique optical and electronic properties .
Wissenschaftliche Forschungsanwendungen
Terbium(III) carbonate hydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other terbium compounds, including phosphors and catalysts.
Biology: Employed in biochemical assays and as a fluorescent probe due to its luminescent properties.
Medicine: Investigated for potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of green phosphors for color television tubes and solid-state devices.
Wirkmechanismus
Target of Action
Terbium(III) carbonate hydrate, with the linear formula Tb2(CO3)3 · xH2O , is a compound formed by the lanthanide metal terbium (Tb). The primary targets of this compound are the lanthanides , a group of chemical elements that exhibit similar properties . The compound interacts with these elements, particularly when they are in different oxidation states .
Mode of Action
The hydrated terbium(III) ion has a highly positive reduction potential, but it can be oxidized to its tetravalent state via ozonolysis or electrolysis, and stabilized in highly concentrated carbonate solutions . This change in oxidation state alters the chemical properties of the lanthanides, providing an opportunity to ease intragroup lanthanide separations .
Biochemical Pathways
The biochemical pathways affected by Terbium(III) carbonate hydrate are primarily related to the oxidation and stabilization of lanthanides . The compound can facilitate the transition of lanthanides from their dominant trivalent oxidation state to other states, such as divalent or tetravalent . This transition can significantly alter the chemical properties of the lanthanides, affecting various biochemical pathways .
Pharmacokinetics
Its interaction with lanthanides suggests that its bioavailability may be influenced by the concentration of these elements and the environmental conditions .
Result of Action
The primary result of the action of Terbium(III) carbonate hydrate is the alteration of the chemical properties of lanthanides . By facilitating the transition of these elements to different oxidation states, the compound can ease intragroup lanthanide separations . This can have significant implications for various industrial processes, such as the reprocessing of spent nuclear fuel, the purification of medical radiolanthanides, or the recovery of lanthanides from ores .
Action Environment
The action of Terbium(III) carbonate hydrate is influenced by various environmental factors. For instance, the compound’s ability to oxidize and stabilize lanthanides is affected by the pH, the concentration of terbium, the concentration of salt, and the applied potentials . The most promising electrolyte for this process was found to be carbonate, as it allowed for more concentrated and stable terbium(IV) solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Terbium(III) carbonate hydrate can be synthesized by reacting terbium(III) chloride with sodium carbonate in an aqueous solution. The reaction typically occurs at room temperature and results in the precipitation of terbium(III) carbonate hydrate: [ \text{2 TbCl}_3 + 3 \text{Na}_2\text{CO}_3 + x \text{H}_2\text{O} \rightarrow \text{Tb}_2(\text{CO}_3)_3 \cdot x \text{H}_2\text{O} + 6 \text{NaCl} ]
Industrial Production Methods: Industrial production of terbium(III) carbonate hydrate involves similar precipitation reactions but on a larger scale. The process may include additional purification steps to ensure high purity of the final product .
Types of Reactions:
Oxidation: Terbium(III) carbonate hydrate can undergo oxidation to form terbium(IV) compounds. For example, it can be oxidized to terbium(IV) oxide using strong oxidizing agents.
Reduction: Reduction of terbium(III) carbonate hydrate is less common but can occur under specific conditions to form terbium(II) compounds.
Substitution: Terbium(III) carbonate hydrate can react with acids to form terbium(III) salts. For example, reacting with hydrochloric acid forms terbium(III) chloride: [ \text{Tb}_2(\text{CO}_3)_3 \cdot x \text{H}_2\text{O} + 6 \text{HCl} \rightarrow 2 \text{TbCl}_3 + 3 \text{CO}_2 + x \text{H}_2\text{O} ]
Common Reagents and Conditions:
Oxidizing Agents: Ozone, hydrogen peroxide, and nitric acid.
Reducing Agents: Hydrogen gas, lithium aluminum hydride.
Acids: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation: Terbium(IV) oxide.
Reduction: Terbium(II) compounds.
Substitution: Terbium(III) salts such as terbium(III) chloride.
Vergleich Mit ähnlichen Verbindungen
Terbium(III) chloride: Another terbium compound used in similar applications but differs in its solubility and reactivity.
Terbium(III) oxide: Used in phosphors and ceramics, with different physical and chemical properties compared to terbium(III) carbonate hydrate.
Terbium(III) nitrate: Employed in luminescent materials and has distinct reactivity due to the presence of nitrate ions.
Uniqueness: Terbium(III) carbonate hydrate is unique due to its carbonate anion, which imparts specific reactivity and solubility characteristics. Its ability to form stable complexes and its luminescent properties make it particularly valuable in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
terbium(3+);tricarbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.H2O.2Tb/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKXNTALUHUKPA-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Tb+3].[Tb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O10Tb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721099 | |
| Record name | Terbium(3+) carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100587-96-0 | |
| Record name | Terbium(3+) carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terbium carbonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-{4-[Butyl(3-phenylpropyl)amino]phenyl}-3-cyano-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)propanedinitrile](/img/structure/B560936.png)

![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid methyl ester](/img/structure/B560939.png)




![(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate](/img/structure/B560948.png)
![Dimethyl 1-ethenyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B560950.png)
